molecular formula C11H20ClNO2 B13951909 (S)-tert-butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate

(S)-tert-butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate

Cat. No.: B13951909
M. Wt: 233.73 g/mol
InChI Key: QBFJJWWERKMUEE-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butyl group, a chloroethyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate typically involves the reaction of (S)-tert-butyl 3-pyrrolidinecarboxylate with 2-chloroethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyrrolidines with various functional groups replacing the chloroethyl group.

    Oxidation: Products include N-oxides and other oxidized derivatives.

    Reduction: Products include reduced pyrrolidines with simpler alkyl groups.

Scientific Research Applications

(S)-tert-butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. The pyrrolidine ring and tert-butyl group contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-benzyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate
  • (S)-methyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate
  • (S)-ethyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate

Uniqueness

(S)-tert-butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability

Properties

Molecular Formula

C11H20ClNO2

Molecular Weight

233.73 g/mol

IUPAC Name

tert-butyl (3S)-3-(2-chloroethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H20ClNO2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-8H2,1-3H3/t9-/m1/s1

InChI Key

QBFJJWWERKMUEE-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)CCCl

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.